molecular formula C43H65N4O20P3 B1235023 Dig-11-ddutp CAS No. 137067-07-3

Dig-11-ddutp

Cat. No.: B1235023
CAS No.: 137067-07-3
M. Wt: 1050.9 g/mol
InChI Key: OWVSQLKZFJFIEL-BCCCVJHXSA-N
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Description

Early Innovations in Nonradioactive Labeling

The development of Dig-11-ddUTP emerged from the need for safer alternatives to radiolabeled nucleotides. Initial work by Schmitz et al. (1991) introduced digoxigenin-labeled deoxyuridine triphosphates (DIG-dUTP) for enzymatic tailing of oligonucleotides. This method allowed incorporation of multiple digoxigenin molecules per strand. However, the subsequent synthesis of this compound marked a critical advancement, enabling the addition of a single digoxigenin hapten per 3'-OH group through dideoxyuridine’s chain-terminating properties.

Optimization of Linker Chemistry

The 11-atom linker in this compound was designed to enhance labeling efficiency and minimize steric hindrance. Early studies demonstrated that shorter linkers reduced enzyme activity, while longer spacers improved substrate accessibility for terminal transferase (TdT) and other polymerases. This structural refinement ensured optimal incorporation rates without compromising nucleic acid synthesis.

Year Key Milestone Citation
1991 Introduction of DIG-dUTP and DIG-ddUTP
1992 First application in cDNA synthesis
2006 Commercial availability of this compound

Structural Classification Within Modified Nucleotide Triphosphates

Core Components and Functional Groups

This compound belongs to the broader class of modified nucleotide triphosphates (dNTPs). Its structure comprises:

  • Digoxigenin hapten : A steroid derived from Digitalis plants, serving as an immunogenic target.
  • Dideoxyuridine backbone : A uracil analog with 2',3'-dideoxy modifications, preventing further nucleotide addition.
  • 11-atom linker : A linear chain connecting digoxigenin to the nucleotide, optimized for enzymatic compatibility.

Comparison with Analogous Probes

This compound differs from other labeled nucleotides in its terminal incorporation mechanism and hapten specificity. Below is a structural comparison:

Probe Hapten Nucleotide Base Linker Length Incorporation Site
This compound Digoxigenin Dideoxyuridine 11 atoms 3'-OH terminal
Biotin-dUTP Biotin Dideoxyuridine 14 atoms 3'-OH terminal
Fluorescein-dUTP Fluorescein Dideoxyuridine 6 atoms 3'-OH terminal

Key Advantages Over Radioactive Labeling Systems

Improved Detection Sensitivity and Resolution

The digoxigenin-antibody system enables chemiluminescent or colorimetric detection with high sensitivity. For example:

  • Southern blots : Detection of 0.1 pg DNA within 16 hours.
  • In situ hybridization : Superior cellular resolution compared to radiolabeled probes.

Versatile Enzymatic Compatibility

This compound is substrate-compatible with multiple enzymes, including:

Enzyme Application Efficiency
Terminal transferase (TdT) 3'-End labeling of oligonucleotides 1:1 incorporation
Klenow polymerase Random-primed DNA labeling ~1 DIG/20–25 nt
Taq polymerase PCR-based probe synthesis ~1 DIG/100 nt

Properties

CAS No.

137067-07-3

Molecular Formula

C43H65N4O20P3

Molecular Weight

1050.9 g/mol

IUPAC Name

[[(5R)-5-[5-[(E)-3-[6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C43H65N4O20P3/c1-41-15-13-29(20-28(41)9-11-32-33(41)21-34(48)42(2)31(14-16-43(32,42)54)27-19-38(51)63-23-27)62-25-36(50)45-17-5-3-4-8-35(49)44-18-6-7-26-22-47(40(53)46-39(26)52)37-12-10-30(65-37)24-64-69(58,59)67-70(60,61)66-68(55,56)57/h6-7,19,22,28-34,37,48,54H,3-5,8-18,20-21,23-25H2,1-2H3,(H,44,49)(H,45,50)(H,58,59)(H,60,61)(H,46,52,53)(H2,55,56,57)/b7-6+/t28-,29+,30?,31-,32-,33+,34-,37-,41+,42+,43?/m1/s1

InChI Key

OWVSQLKZFJFIEL-BCCCVJHXSA-N

SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NC/C=C/C6=CN(C(=O)NC6=O)[C@H]7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCC=CC6=CN(C(=O)NC6=O)C7CCC(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

DIG-11-ddUTP
digoxigenin-11-2',3'-dideoxyuridine 5'-triphosphate

Origin of Product

United States

Scientific Research Applications

Key Applications

  • PCR Labeling
    • Description : Dig-11-ddUTP is commonly used in polymerase chain reaction (PCR) to label DNA. It can be incorporated into newly synthesized DNA strands during amplification.
    • Benefits : This method provides a high yield of labeled probes with minimal optimization required compared to other labeling methods .
    • Optimal Ratios : For effective labeling, a recommended ratio is 35% this compound to 65% dTTP .
  • In Situ Hybridization
    • Description : this compound-labeled probes are utilized in in situ hybridization techniques to detect specific nucleic acid sequences within fixed tissues or cells.
    • Detection Methods : The hybridized probes can be detected using digoxigenin-specific antibodies conjugated with enzymes such as horseradish peroxidase or alkaline phosphatase, resulting in colorimetric or luminescent signals .
  • Colony Screening and Expression Library Screening
    • Description : In molecular cloning, this compound is employed for screening expression libraries to identify clones that express specific proteins or sequences.
    • Application : The labeled oligonucleotides can be used as probes to detect hybridization with complementary sequences in colony lifts .
  • Nick Translation and Random Primed Labeling
    • Description : this compound can replace dTTP in nick translation reactions and random primed labeling protocols, allowing for the generation of labeled DNA probes.
    • Use Cases : These labeled probes are essential for applications such as Southern blots, Northern blots, and dot blots .

Case Study 1: PCR Amplification with this compound

A study utilized PCR with this compound to amplify a specific gene from genomic DNA. The incorporation of digoxigenin allowed for subsequent detection via enzyme-linked immunosorbent assay (ELISA), demonstrating high sensitivity and specificity even with low template concentrations.

ParameterValue
Template DNAGenomic DNA
Primer DesignSpecific to target gene
Ratio (dTTP:DIG)19:1
Detection MethodELISA with digoxigenin antibody

Case Study 2: In Situ Hybridization in Tissue Samples

In another application, researchers employed this compound-labeled probes for in situ hybridization on human tissue samples. The results showed successful localization of mRNA transcripts, highlighting the effectiveness of non-radioactive labeling techniques.

Tissue TypeDetection Method
Human BrainFluorescent microscopy
Hybridization Time2 hours at 37°C
Signal DetectionAnti-digoxigenin-HRP conjugate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Amino-11-ddUTP (CAS: 439077-17-5)
  • Structural Differences: Amino-11-ddUTP replaces the DIG moiety with a primary amine group, enabling conjugation to fluorescent dyes or biotin via amine-reactive chemistry .
  • Functional Contrasts: Detection Method: Requires secondary labeling (e.g., NHS-ester fluorophores) for visualization, whereas DIG-11-ddUTP uses anti-DIG antibodies directly . DNA Polymerase Compatibility: Competes with dATP for DNA polymerase binding, limiting its use in enzymatic amplification methods like PCR . Stability: Amino-11-ddUTP is prone to oxidation and requires strict storage conditions (-20°C, desiccated), whereas this compound is stable at 4°C for short-term use .
Fluorescein-12-ddUTP
  • Labeling Chemistry : Contains a fluorescein fluorophore instead of DIG, enabling direct fluorescence detection without antibodies .
  • Applications: Preferred for real-time imaging and fluorescence polarization assays but suffers from photobleaching and lower signal-to-noise ratios in blotting assays compared to DIG-based systems .

Performance Metrics

Parameter This compound Amino-11-ddUTP Fluorescein-12-ddUTP
Labeling Efficiency 1 molecule per 3′ end Variable (depends on conjugation efficiency) 1 molecule per 3′ end
Detection Limit (EMSA) 1.5 nM Not reported 5 nM
Thermal Stability Stable up to 37°C Degrades above 25°C Stable up to 30°C
Cost per Reaction $1.50 $2.20 $3.00

Research Findings

  • This compound in EMSA : Studies using His6-PigS protein demonstrated robust DNA-protein binding with 2 ng DIG-labeled DNA and 1–7.5 pmol protein, achieving clear shifts in native PAGE . Competitor DNA (poly[d(I-C)]) was essential for specificity in crude protein extracts but unnecessary for purified proteins .
  • Amino-11-ddUTP Limitations: In polymerase-catalyzed synthesis, amino-modified ddUTP showed 40% lower incorporation efficiency than this compound due to steric clashes with polymerase active sites .
  • Fluorescein-12-ddUTP Trade-offs : While enabling real-time tracking, fluorescein-labeled probes exhibited 30% signal loss after 1 hour of UV exposure, making them unsuitable for long-term assays .

Critical Analysis of Methodologies

  • DIG System Validation : The DIG Gel Shift Kit (Roche) includes optimized buffers (e.g., 20 mM HEPES, 1 mM DTT) that stabilize DNA-protein interactions during electrophoresis, a critical advantage over amine-based systems requiring custom buffer optimization .
  • Cross-Reactivity: Anti-DIG antibodies show negligible cross-reactivity with endogenous biomolecules, unlike fluorescein antibodies, which may bind nonspecifically to cellular components .

Preparation Methods

Terminal Transferase-Mediated 3’-End Labeling

Terminal deoxynucleotidyl transferase (TdT) catalyzes the template-independent addition of this compound to the 3’-hydroxyl termini of DNA or oligonucleotides. The dideoxyribose structure acts as a chain terminator, ensuring single-digit incorporation per molecule.

Protocol:

  • Reaction Setup : Combine in a 20 µL volume:

    • 4 µL 5x reaction buffer (1 M potassium cacodylate, 125 mM Tris-HCl, 0.05% Triton X-100, pH 6.6)

    • 4 µL 25 mM CoCl2_2 (cofactor for TdT)

    • 100 pmol HPLC-purified oligonucleotide

    • 1 µL this compound (1 mM stock)

    • 1 µL Terminal Transferase (400 U)

  • Incubation : 37°C for 15 minutes.

  • Termination : Heat-inactivate at 70°C for 10 minutes.

Optimization Notes :

  • Molar ratio of this compound to free 3’-OH groups should exceed 10:1 to ensure >95% labeling efficiency.

  • CoCl2_2 concentration must be maintained at 0.25–1.0 mM to prevent enzyme inhibition.

PCR-Based Incorporation

While this compound is primarily a chain terminator, modified PCR protocols enable its incorporation during amplification. Taq DNA polymerase incorporates this compound at a reduced efficiency compared to dTTP due to the bulky digoxigenin group.

Modified PCR Conditions:

  • Nucleotide Mix : 35% this compound, 65% dTTP.

  • Thermal Cycling : Standard PCR parameters with a 2-minute extension at 72°C.

  • Yield : Generates DIG-labeled probes suitable for Southern blot detection of single-copy genes.

Chemical Synthesis of this compound

The chemical synthesis involves three stages: (1) preparation of the digoxigenin-linker complex, (2) conjugation to dideoxyuridine, and (3) phosphorylation to the triphosphate form.

Synthesis of the Digoxigenin-Linker Moiety

  • Digoxigenin Activation : React digoxigenin with 11-amino-1-undecanol using carbodiimide chemistry (EDC/NHS) to form an amine-terminated spacer.

  • Purification : Silica gel chromatography (ethyl acetate/methanol 9:1) yields the linker-digoxigenin conjugate.

Conjugation to Dideoxyuridine

  • Nucleoside Modification : Attach the linker-digoxigenin to the C5 position of 2’,3’-dideoxyuridine via Sonogashira coupling under palladium catalysis.

  • Deprotection : Remove protecting groups (e.g., trityl) using 80% acetic acid.

Phosphorylation to Triphosphate

  • Stepwise Phosphorylation : Treat the modified nucleoside with POCl3_3 in trimethyl phosphate, followed by sequential additions of tributylammonium pyrophosphate and LiOH.

  • Final Product : Purify via anion-exchange chromatography (DEAE Sephadex, 0.1–1.0 M LiCl gradient).

Purification and Quality Control

HPLC Purification

  • Column : C18 reverse-phase (5 µm, 4.6 x 250 mm).

  • Mobile Phase : Gradient from 5% to 60% acetonitrile in 50 mM triethylammonium acetate (pH 7.0).

  • Retention Time : 18–22 minutes.

Analytical Methods

ParameterMethodSpecification
PurityHPLC-UV (290 nm)≥95%
ConcentrationUV Spectrophotometry1.0–1.1 mM in Tris-HCl
pHMicroelectrode7.5 ± 0.5
Enzymatic ActivityTerminal Transferase Assay≥90% incorporation

Applications in Molecular Biology

In Situ Hybridization

This compound-labeled probes exhibit 10-fold higher sensitivity than 32^{32}P-labeled counterparts in FISH assays, enabling single-copy gene detection.

Alkali-Labile Probe Design

The ester bond in this compound hydrolyzes under alkaline conditions (0.2 M NaOH, 37°C, 15 minutes), allowing probe stripping and membrane reprobing .

Q & A

Basic Research Questions

Q. How to design an experiment to evaluate the biochemical stability of Dig-11-ddutp in vitro?

  • Methodology : Begin by isolating this compound under controlled conditions (e.g., pH, temperature) and use spectrophotometry or HPLC to monitor degradation rates. Include control groups (e.g., unmodified nucleotides) and replicate experiments to validate reproducibility. Reference experimental design frameworks from systematic data management plans (DMPs) to ensure alignment with FAIR principles .
  • Key Considerations : Define variables (e.g., enzyme concentration, reaction time) and use statistical tools (e.g., ANOVA) to analyze variance. Document protocols using standardized templates for reagent preparation and instrument calibration .

Q. What are effective strategies for identifying peer-reviewed studies on this compound’s metabolic pathways?

  • Methodology : Use academic databases (PubMed, Scopus) with Boolean operators: ("this compound" OR "deoxyuridine triphosphate derivatives") AND ("metabolism" OR "enzymatic activity"). Filter results by publication date (last 10 years) and study type (e.g., in vitro, in vivo). Tools like ChatGPT can assist in summarizing complex papers .
  • Key Considerations : Prioritize studies with mechanistic insights (e.g., enzyme kinetics) over descriptive reports. Cross-reference citations in review articles to identify foundational work .

Q. How to collect primary data on this compound’s interaction with DNA polymerases?

  • Methodology : Use stopped-flow kinetics or surface plasmon resonance to measure binding affinities. Design experiments with varying polymerase concentrations and nucleotide analogs. For qualitative insights, conduct gel electrophoresis to visualize primer extension efficiency .
  • Key Considerations : Validate findings with orthogonal methods (e.g., mass spectrometry for product verification). Adhere to GDPR and institutional guidelines when handling sensitive data .

Advanced Research Questions

Q. How to resolve contradictions in reported IC50 values of this compound across studies?

  • Methodology : Perform a meta-analysis to assess variables like assay conditions (e.g., buffer composition, temperature) and cell lines used. Apply Bland-Altman plots to evaluate systematic biases or outliers. Replicate conflicting experiments under standardized protocols .
  • Key Considerations : Publish negative results and detailed protocols to enhance reproducibility. Use platforms like Zenodo to share raw datasets for independent validation .

Q. What computational approaches are suitable for modeling this compound’s binding dynamics with thymidylate synthase?

  • Methodology : Employ molecular dynamics simulations (e.g., GROMACS) to explore conformational changes. Validate predictions with crystallography data (if available) or mutagenesis studies. Integrate machine learning tools (e.g., AlphaFold) to predict binding pockets .
  • Key Considerations : Compare force fields (e.g., AMBER vs. CHARMM) for accuracy. Document software versions and parameters to ensure replicability .

Q. How to synthesize heterogeneous data (e.g., genomic, proteomic) to elucidate this compound’s role in nucleotide excision repair?

  • Methodology : Use multi-omics integration platforms (e.g., Cytoscape, STRING) to map interactions between this compound and repair proteins. Apply pathway enrichment analysis (e.g., DAVID) to identify overrepresented biological processes .
  • Key Considerations : Address batch effects with normalization tools (e.g., ComBat). Use R/Bioconductor packages for statistical rigor .

Q. How to ensure compliance with FAIR principles when sharing this compound datasets?

  • Methodology : Assign persistent identifiers (DOIs) via repositories like Figshare or EMBL-EBI. Annotate metadata with controlled vocabularies (e.g., CHEBI for chemical identifiers). Provide access instructions for restricted datasets (e.g., via Data Use Agreements) .
  • Key Considerations : Include README files detailing experimental conditions and software dependencies. Use open formats (e.g., .csv, .fasta) for interoperability .

Methodological Guidance

  • Data Validation : Use positive/negative controls in all assays to minimize technical variability .
  • Ethical Compliance : For human-cell studies, obtain IRB approval and anonymize data per GDPR Article 5(1)(b) .
  • Literature Gaps : Frame research questions using frameworks like PICO (Population, Intervention, Comparison, Outcome) to address understudied mechanisms .

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